![molecular formula C16H14N2O4S B2923010 Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866051-21-0](/img/structure/B2923010.png)
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
“Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate” is a member of imidazoles . It has a molecular formula of C16H14N2O4S and a molecular weight of 330.4 g/mol . The IUPAC name for this compound is methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Molecular Structure Analysis
The molecular structure of this compound includes a methylsulfonylphenyl group attached to an imidazo[1,2-a]pyridine ring, which is further carboxylated and esterified with a methyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the formation of an imine, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.4 g/mol . It has a XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 4 rotatable bonds .Scientific Research Applications
Medicinal Chemistry: COX-2 Inhibition
This compound has been studied for its potential as a selective COX-2 inhibitor, which is significant in the development of anti-inflammatory drugs. Selective COX-2 inhibitors are sought after for their ability to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs .
Pharmacology: Analgesic Activity
Derivatives of this compound have shown promising results in analgesic activity, as indicated by the formalin test. This suggests potential applications in pain management, where the compound’s derivatives could be developed into new pain-relieving medications .
Antifungal Applications
The compound exhibits properties that make it a candidate for use as a fungicide. It binds to the DNA of fungi, inhibiting RNA and protein synthesis, and has been active against strains like Candida albicans and Aspergillus fumigatus . This application is crucial in both medical and agricultural contexts.
Material Science: Fluorescent Properties
Imidazo[1,2-a]pyridines, the core structure of this compound, have been recognized for their fluorescent properties. This characteristic can be utilized in material science for creating fluorescent markers or probes in various types of sensors and imaging technologies .
Environmental Science: Fungicide for Crop Protection
As a fungicide, this compound could play a role in protecting crops from fungal pathogens, thereby contributing to agricultural sustainability and food security. Its effectiveness against specific fungi makes it a valuable tool for environmental management .
Analytical Chemistry: Fluorescence-Based Sensing
The fluorescent nature of imidazo[1,2-a]pyridine derivatives can be harnessed in analytical chemistry for the development of new methods for detecting and quantifying biological and chemical substances .
Mechanism of Action
Target of Action
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate is primarily targeted towards fungi . It binds to the DNA of fungi, inhibiting RNA synthesis and protein synthesis .
Mode of Action
The compound acts as a methyl ester . It binds to the DNA of fungi, thereby inhibiting RNA synthesis and protein synthesis . This interaction with the fungal DNA disrupts the normal functioning of the fungi, leading to its eventual death .
Biochemical Pathways
The compound affects the RNA synthesis and protein synthesis pathways in fungi . By binding to the DNA of fungi, it inhibits the transcription process, leading to a decrease in RNA synthesis . This, in turn, affects the translation process, resulting in reduced protein synthesis . The disruption of these critical biochemical pathways leads to the death of the fungi .
Result of Action
The result of the action of Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate is the death of the fungi . By inhibiting RNA synthesis and protein synthesis, the compound disrupts the normal functioning of the fungi, leading to its death .
Future Directions
The compound and its analogs could be further explored for their potential as selective COX-2 inhibitors . More studies could be conducted to evaluate their activity, selectivity, and safety profile. Additionally, modifications could be made to the molecular structure to enhance its potency and selectivity .
properties
IUPAC Name |
methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-22-16(19)12-5-8-15-17-14(10-18(15)9-12)11-3-6-13(7-4-11)23(2,20)21/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYONIHVKTWMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326435 | |
Record name | methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821591 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate | |
CAS RN |
866051-21-0 | |
Record name | methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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